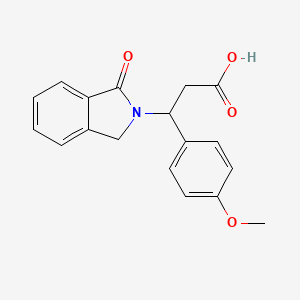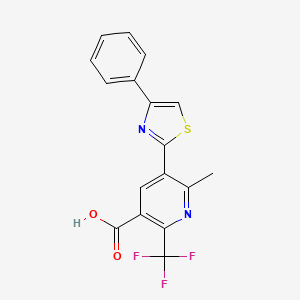
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Vue d'ensemble
Description
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine is a chemical compound that has been extensively studied in scientific research due to its potential applications in the fields of medicine and agriculture. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Applications De Recherche Scientifique
Hydrogen-bonded Structures and Molecular Aggregation
Hydrogen-bonded Chains and Tetramolecular Aggregates : The structural analysis of pyrazole derivatives has revealed the formation of simple chains and tetramolecular aggregates through hydrogen bonding. These findings are significant for understanding molecular assembly and designing materials with specific structural properties (Abonía et al., 2007).
Synthesis and Reactivity
Experimental and Computational Investigation of Cycloaddition Reactions : The reactivity of pyrazole derivatives in cycloaddition reactions, leading to the synthesis of new compounds, has been explored. This research is crucial for developing synthetic pathways for novel compounds (González et al., 2013).
Molecular Dimers and Crystal Structures
Cooperative Hydrogen Bonding in Molecular Dimers : The synthesis and characterization of new diaryl-pyrazoles, demonstrating the role of hydrogen bonding in forming dimeric structures, have implications for the design of molecular materials with specific physical properties (Zheng et al., 2010).
Light Emitting Diodes (OLEDs) and Photophysical Properties
Bis-Tridentate Iridium(III) Phosphors : The development of bis-tridentate iridium(III) phosphors based on pyrazole chelates for efficient OLEDs showcases the potential of pyrazole derivatives in advanced electronic and photonic applications (Lin et al., 2016).
Novel Synthesis Approaches
Flexible Synthesis of Pyrazoles : Innovative synthetic approaches for pyrazoles with functionalized substituents offer new possibilities for the development of materials and bioactive molecules (Grotjahn et al., 2002).
Propriétés
IUPAC Name |
5-tert-butyl-2-(2-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZCLHYTJLOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375613 | |
| Record name | 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine | |
CAS RN |
845866-86-6 | |
| Record name | 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid](/img/structure/B1607533.png)
![6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid](/img/structure/B1607534.png)





![3-[(4,5-Dichloro-1H-Imidazol-1-Yl)Methyl]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1607542.png)


![(4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl)(2-Thienyl)Methanone](/img/structure/B1607551.png)

